molecular formula C22H24N2O5S2 B2872778 methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683769-98-4

methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2872778
CAS RN: 683769-98-4
M. Wt: 460.56
InChI Key: HXXZTURJOQEIFW-UHFFFAOYSA-N
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Description

Methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of benzothiophenes and has been synthesized using various methods.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Directed Metalation for Synthesis of Benzo[b]Thiophene Derivatives : A study by Mukherjee, Kamila, and De (2003) outlines a short, simple, and cost-effective synthesis method for diversely substituted benzo[b]thiophenes. This method leverages directed metalation, introducing a methylsulfanyl group ortho to the amide function of readily available N, N-diethylamides of aryl carboxylic acid. The approach results in high yields of thioindoxyls through side-chain deprotonation and cyclisation in one pot, which are then reduced to benzo[b]thiophene or naphthothiophene (Mukherjee, Kamila, & De, 2003).

Design and Synthesis of Cholinesterase Inhibitors : Kausar et al. (2021) explored the novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide for their potential as cholinesterase inhibitors and antioxidants. This research demonstrates the utility of structurally related compounds in medicinal chemistry, specifically targeting enzymes relevant to neurodegenerative diseases (Kausar et al., 2021).

Biological Applications

Inhibition of Urokinase-Type Plasminogen Activator : A study by Bridges et al. (1993) reported the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (uPA) with IC50 values ranging from 70-320 nM. This demonstrates the compound's potential application in targeting uPA, an enzyme implicated in tumor growth and metastasis, highlighting its relevance in cancer research (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Luminescence Sensing and Pesticide Removal : Zhao et al. (2017) developed metal-organic frameworks (MOFs) using thiophene-based dicarboxylate, showcasing their efficiency as luminescent sensory materials for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This application signifies the potential of thiophene derivatives in environmental monitoring and remediation, particularly in detecting and removing hazardous substances from the environment (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

properties

IUPAC Name

methyl 3-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-4-5-14-24(2)31(27,28)16-12-10-15(11-13-16)21(25)23-19-17-8-6-7-9-18(17)30-20(19)22(26)29-3/h6-13H,4-5,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXZTURJOQEIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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